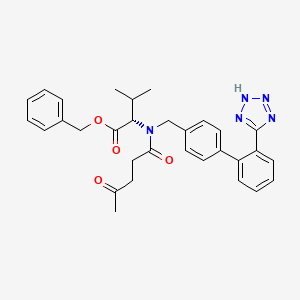

4-Oxo Valsartan Benzyl Ester

Vue d'ensemble

Description

4-Oxo Valsartan Benzyl Ester is a chemical compound with the molecular formula C31H33N5O4 and a molecular weight of 539.62 g/mol . It is an intermediate in the synthesis of Valsartan, a pharmaceutical compound classified as an angiotensin II receptor antagonist. This compound is primarily used in scientific research, particularly in synthetic organic chemistry and pharmaceutical development.

Méthodes De Préparation

The synthesis of 4-Oxo Valsartan Benzyl Ester involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . The process typically involves the following steps:

Formation of the tetrazole ring: This step involves treating the starting material with azidotributyltin or other azide sources to form the tetrazole ring.

Hydrolysis: The intermediate is then hydrolyzed using an alkali metal hydroxide.

Purification: The final product is purified through column chromatography using silica gel.

Analyse Des Réactions Chimiques

4-Oxo Valsartan Benzyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Role in Pharmaceutical Synthesis

4-Oxo Valsartan Benzyl Ester serves as a crucial precursor in the synthesis of Valsartan. The compound's structure allows for various chemical modifications that facilitate the production of Valsartan and its metabolites. The synthesis typically involves several steps, including:

- Formation of Intermediates : The compound can be derived from N-valeryl-(L)-valine benzyl ester, which is treated with tributyltin azide to yield Valsartan benzyl ester. This ester can then undergo catalytic hydrogenation to produce the active pharmaceutical ingredient, Valsartan .

- Metabolite Production : By modifying Valsartan through chemical reactions involving this compound, researchers can create different metabolites. Studying these metabolites is essential for understanding drug metabolism and pharmacokinetics, which are critical for evaluating therapeutic efficacy and safety.

Investigating Metabolic Pathways

The compound is instrumental in researching the metabolic pathways of Valsartan. By using this compound, scientists can explore how Valsartan is processed within the body, including:

- Enzyme Interaction Studies : Investigating how enzymes interact with this compound can provide insights into the biochemical processes that convert Valsartan into its active and inactive metabolites. This research is vital for identifying potential drug-drug interactions and understanding individual variability in drug response.

- Pharmacokinetic Studies : The compound aids in assessing how Valsartan is absorbed, distributed, metabolized, and excreted in the body. Understanding these pharmacokinetic properties helps optimize dosing regimens and improve therapeutic outcomes.

Safety and Toxicity Assessments

While this compound itself has not been extensively studied for direct pharmacological effects, it plays a role in evaluating the safety profiles of Valsartan and its metabolites:

- Toxicological Studies : By studying the metabolites formed from this compound, researchers can identify potential toxic effects associated with long-term use or overdose scenarios. This information is crucial for regulatory assessments and ensuring patient safety.

Data Summary Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains an oxo group and benzyl ester | Key intermediate in Valsartan synthesis |

| Valsartan | Contains a carboxylic acid group | Directly used for treating hypertension |

| Losartan | Contains a tetrazole ring | Different mechanism of action |

| Irbesartan | Contains an imidazole ring | Distinct pharmacokinetic profile |

Case Studies

- Synthesis Improvement : A study demonstrated an improved method for synthesizing pure valsartan from its intermediates, including this compound, using environmentally friendly processes that reduce impurities such as tin content to acceptable levels for human consumption .

- Metabolic Pathway Analysis : Research investigating the metabolic pathways of valsartan highlighted how intermediates like this compound contribute to understanding drug metabolism, leading to better therapeutic strategies and personalized medicine approaches.

Mécanisme D'action

The mechanism of action of 4-Oxo Valsartan Benzyl Ester is closely related to its role as an intermediate in the synthesis of Valsartan. Valsartan belongs to the angiotensin II receptor blocker family of drugs, which selectively bind to angiotensin receptor 1 (AT1) and prevent angiotensin II from binding and exerting its hypertensive effects . This action leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Activité Biologique

4-Oxo Valsartan Benzyl Ester (CAS No. 188240-32-6) is a synthetic compound that serves as a precursor to Valsartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C31H33N5O4

- Molecular Weight : 525.63 g/mol

The compound features a benzyl ester group, which is significant for its pharmacokinetic properties and biological activity.

As an angiotensin II receptor antagonist, this compound inhibits the binding of angiotensin II to its receptors, primarily the AT1 receptor. This inhibition leads to several physiological effects:

- Vasodilation : Decreases vascular resistance and lowers blood pressure.

- Reduction in Aldosterone Secretion : This results in decreased sodium reabsorption and fluid retention.

- Cardioprotective Effects : By reducing blood pressure and improving cardiac output, it may help prevent heart remodeling in hypertensive patients.

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. In animal models, administration of Valsartan has shown a reduction in systolic blood pressure by approximately 20-30 mmHg within hours of administration .

Case Studies

-

Clinical Study on Hypertension :

- A randomized controlled trial involving patients with essential hypertension demonstrated that treatment with Valsartan led to a significant decrease in both systolic and diastolic blood pressure compared to placebo.

- The study reported a reduction in cardiovascular events among patients treated with angiotensin II receptor antagonists.

- Cardiac Remodeling :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its parent compound, Valsartan:

| Activity | This compound | Valsartan |

|---|---|---|

| Antihypertensive Effect | Significant | Significant |

| Cardioprotective Effect | Potential | Established |

| Impact on Aldosterone | Yes | Yes |

| Side Effects | Minimal | Minimal |

Propriétés

IUPAC Name |

benzyl (2S)-3-methyl-2-[4-oxopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21,29H,13,18-20H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWOKXTBXOXTP-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676087 | |

| Record name | Benzyl N-(4-oxopentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188240-32-6 | |

| Record name | Benzyl N-(4-oxopentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.